tert-Butyl L-prolinate
CAS No.: 2812-46-6
Cat. No.: VC21536534
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2812-46-6 |
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Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
IUPAC Name | tert-butyl (2S)-pyrrolidine-2-carboxylate |
Standard InChI | InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 |
Standard InChI Key | XJJBXZIKXFOMLP-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1CCCN1 |
SMILES | CC(C)(C)OC(=O)C1CCCN1 |
Canonical SMILES | CC(C)(C)OC(=O)C1CCCN1 |
Chemical Structure and Properties
tert-Butyl L-prolinate (CAS: 2812-46-6) is a derivative of L-proline with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . The compound contains a pyrrolidine ring with a tert-butyl ester group attached to the carboxylate carbon.
Physical Properties
Chemical Properties
tert-Butyl L-prolinate demonstrates chemical behaviors characteristic of both amines and esters. The compound features a secondary amine within its pyrrolidine ring, which can participate in various reactions including alkylation, acylation, and coordination with metals. The tert-butyl ester group enhances the compound's lipophilicity and stability against hydrolysis compared to other ester derivatives .
The predicted pKa value of tert-Butyl L-prolinate is approximately 8.32±0.10, indicating its moderate basicity . This property is significant for its applications in catalysis and biochemical reactions. The compound's specific rotation has been measured at -42 ± 2° (c=1 in EtOH at 20°C), confirming its optical activity derived from the stereogenic center at the C-2 position .
Synthesis Methods
Multiple synthetic routes have been developed to prepare tert-Butyl L-prolinate, each with specific advantages depending on scale, available reagents, and desired purity. The most common methods are outlined below.
Esterification with tert-Butanol
The direct esterification of L-proline with tert-butanol represents a straightforward approach for synthesizing tert-Butyl L-prolinate. This reaction typically requires acidic catalysis and water removal to drive the equilibrium toward the ester product .
Fischer Esterification
The Fischer method involves suspending L-proline in an appropriate solvent (typically anhydrous conditions) and bubbling dry HCl gas through the solution . This approach often produces the hydrochloride salt of tert-Butyl L-prolinate, which can be converted to the free base through basification and extraction .
tert-Butyl Dicarbonate Method
Another common synthetic route utilizes di-tert-butyl dicarbonate (Boc2O) as a reagent for esterification. This method has shown good yields (up to 92%) when performed in solvents like dimethylformamide (DMF) . The reaction proceeds through the formation of a mixed anhydride intermediate.
Yield Comparison of Different Methods
Table 2 compares the reported yields of different synthetic methods for preparing tert-Butyl L-prolinate or related compounds:
Applications in Research and Industry
tert-Butyl L-prolinate has found diverse applications across multiple scientific disciplines due to its unique structural features and reactivity.
Peptide Synthesis
One of the primary applications of tert-Butyl L-prolinate is in peptide synthesis, where it serves as a valuable building block . The tert-butyl ester group functions as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions during peptide coupling procedures . The incorporation of this derivative in peptide sequences allows researchers to create specific sequences for pharmaceuticals and biologically active compounds with enhanced stability and lipophilicity .
Asymmetric Synthesis and Chiral Catalysis
tert-Butyl L-prolinate and its derivatives function as effective chiral auxiliaries in asymmetric synthesis . The compound enhances the selectivity of various reactions, particularly in:
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Michael additions involving ketones and nitroalkenes (up to 84% enantiomeric excess)
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Stereoselective bond formations in the synthesis of enantiomerically pure compounds
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Facilitating asymmetric organocatalytic reactions where stereocontrol is essential
These applications have significant implications in pharmaceutical development, where the production of single enantiomers is often critical for therapeutic efficacy and safety.
Pharmaceutical Applications
In pharmaceutical research, tert-Butyl L-prolinate contributes to drug development in several ways:
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As a precursor in the synthesis of angiotensin-converting enzyme inhibitors
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In the development of radioligands such as [18F]IUR-1602 and [18F]IUR-1601 for imaging neuroinflammation
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For improving the solubility and bioavailability of proline-containing pharmaceuticals
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In the synthesis of phenanthroindolizidine alkaloids like (+)-tylophorine and antofine, which possess various biological activities
Biochemical Research
The compound has proven valuable in biochemical investigations focused on:
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Enzyme activity studies, particularly those involving proline-rich peptides
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Understanding the role of proline derivatives in biological systems
Structural Variants and Derivatives
Various structural modifications of tert-Butyl L-prolinate have been developed to explore structure-activity relationships and expand the utility of proline derivatives.
5-tert-Butylproline Derivatives
Researchers have synthesized 5-tert-butylproline derivatives, which incorporate a tert-butyl group at the 5-position of the pyrrolidine ring rather than at the ester functionality . These compounds have been explored for their ability to induce specific conformational constraints in peptides and to promote cis-peptide bond formation .
tert-Butyl 5-oxo-L-prolinate
This oxidized derivative (CAS: 35418-16-7) contains a lactam group in the pyrrolidine ring and retains the tert-butyl ester functionality . It has applications in the synthesis of various bioactive compounds and as a building block for more complex structures.
Salt Forms
tert-Butyl L-prolinate hydrochloride (CAS: 5497-76-7) represents a common salt form of the compound with improved stability and handling properties . This form is particularly useful in peptide synthesis applications where controlled reactivity is essential .
Comparative Analysis
Table 3 presents a comparative analysis of tert-Butyl L-prolinate with structurally related compounds:
Current Research Trends
Recent research involving tert-Butyl L-prolinate and its derivatives has focused on several innovative areas:
Conformational Studies
Investigations using X-ray crystallography and NMR spectral simulations have provided insights into the conformational behavior of proline derivatives, including how substituents like the tert-butyl group influence molecular structure. These studies are critical for understanding the biological mechanisms underpinning the compound's applications.
Biological Activity Exploration
Preliminary studies suggest potential biological activities for tert-Butyl L-prolinate derivatives, including:
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Possible anticancer properties that warrant further investigation
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Potential antibiotic properties, similar to other proline derivatives
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Neurological modulation capabilities with implications for neuropharmacology
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